2,4-Dimethoxythiophenol
Overview
Description
2,4-Dimethoxythiophenol is an organic compound with the molecular formula C₈H₁₀O₂S It is characterized by the presence of two methoxy groups attached to a benzene ring, along with a thiol group
Scientific Research Applications
2,4-Dimethoxythiophenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of thiol-based biochemical processes.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
2,4-Dimethoxythiophenol is classified as dangerous with the signal word “Danger”. It has hazard statements H301+H311+H331-H315-H319, indicating toxicity if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Mechanism of Action
Mode of Action
The mode of action of 2,4-Dimethoxythiophenol is currently unknown due to the lack of comprehensive studies on this compound. It is known that the compound’s structure, which includes two methoxy groups and a thiophenol group, could potentially interact with various biological targets .
Biochemical Pathways
Given its structural similarity to other phenolic compounds, it may influence pathways involving oxidative stress and cellular metabolism .
Pharmacokinetics
As such, its bioavailability and pharmacokinetic profile remain largely unknown .
Result of Action
Phenolic compounds often exhibit antioxidant activity, suggesting that this compound may have similar effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethoxythiophenol typically involves the introduction of methoxy groups to a thiophenol derivative. One common method includes the reaction of 2,4-dimethoxybenzene with thiolating agents under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction conditions, including temperature and time, are optimized to achieve high yields of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps such as distillation or recrystallization are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethoxythiophenol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding thiolates.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiolates.
Substitution: Substituted thiophenol derivatives.
Comparison with Similar Compounds
2,5-Dimethoxythiophenol: Similar structure but with methoxy groups at different positions.
4-Methoxythiophenol: Contains only one methoxy group.
2-Methoxythiophenol: Contains a single methoxy group at a different position.
Uniqueness: 2,4-Dimethoxythiophenol is unique due to the specific positioning of its methoxy groups, which influences its chemical reactivity and potential applications. The presence of two methoxy groups enhances its solubility and stability compared to compounds with fewer methoxy groups.
Properties
IUPAC Name |
2,4-dimethoxybenzenethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S/c1-9-6-3-4-8(11)7(5-6)10-2/h3-5,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHTUELUUNCLRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374351 | |
Record name | 2,4-Dimethoxythiophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18906-37-1 | |
Record name | 2,4-Dimethoxythiophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Dimethoxybenzenethiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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